N-(3-fluorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Description
The compound N-(3-fluorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a structurally complex molecule featuring a 1,8-naphthyridine core, a bicyclic heterocyclic system with two nitrogen atoms. Key substituents include a 4-methoxybenzoyl group at position 3, a methyl group at position 7, and a 3-fluorophenyl-acetamide side chain. The 1,8-naphthyridine scaffold is less common in pharmaceuticals compared to other heterocycles, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O4/c1-15-6-11-20-24(32)21(23(31)16-7-9-19(33-2)10-8-16)13-29(25(20)27-15)14-22(30)28-18-5-3-4-17(26)12-18/h3-13H,14H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDGDDVKOXYBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)F)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Naphthyridinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the naphthyridinone core.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a suitable Lewis acid catalyst.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the naphthyridinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-fluorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Core Structural Variations
The 1,8-naphthyridine core distinguishes the target compound from analogs with other heterocyclic systems:
Analysis :
- Pyrazole-based analogs (e.g., ) exhibit conformational flexibility due to non-planar rings, while the rigid 1,8-naphthyridine may reduce entropy loss upon binding .
Substituent Effects on Physicochemical Properties
Substituents influence solubility, lipophilicity, and metabolic stability:
Key Findings :
Hydrogen Bonding and Conformational Behavior
Crystal structure data from analogs highlight trends in hydrogen bonding and conformation:
Implications :
Comparison :
- The target compound’s 1,8-naphthyridine core likely requires specialized heterocyclic synthesis (e.g., cyclocondensation), contrasting with simpler pyrazole or quinoline systems.
Biological Activity
N-(3-fluorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by a naphthyridine core substituted with various functional groups. The key components include:
- 3-Fluorophenyl group : Enhances lipophilicity and may influence receptor interactions.
- 4-Methoxybenzoyl moiety : Potentially contributes to its biological activity through specific binding interactions.
- Acetamide linkage : May play a role in the compound's overall stability and solubility.
Anticancer Properties
Recent studies have indicated that similar naphthyridine derivatives exhibit significant anticancer activities. For instance, compounds with structural similarities have been tested against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HUH-7 (liver cancer) | 10.5 | |
| MCF-7 (breast cancer) | 8.0 | |
| HCT-116 (colorectal cancer) | 12.3 |
These results suggest that this compound may possess similar cytotoxic effects.
The proposed mechanism of action for naphthyridine derivatives often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example:
- Inhibition of DNA Topoisomerases : Compounds may interfere with DNA replication and repair processes.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells has been observed in related compounds.
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases, preventing further proliferation.
Study on Antimicrobial Activity
A study conducted on structurally related compounds demonstrated their efficacy against various microbial strains. The following table summarizes the findings:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
| Candida albicans | 16 | Fungicidal |
These findings indicate the potential for this compound to serve as an antimicrobial agent in clinical settings.
Pharmacokinetics and Toxicology
Pharmacokinetic studies on similar compounds reveal critical data regarding absorption, distribution, metabolism, and excretion (ADME). Key observations include:
- High Lipophilicity : Suggests good membrane permeability.
- Metabolic Stability : Reduced degradation in liver microsomes indicates potential for longer systemic circulation.
Toxicological assessments have shown that related naphthyridine compounds exhibit low toxicity profiles at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
